molecular formula C7H10N2O2 B8411859 2,3-Dimethoxypyridin-4-amine

2,3-Dimethoxypyridin-4-amine

Cat. No.: B8411859
M. Wt: 154.17 g/mol
InChI Key: KIEXDHKQOYSQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxypyridin-4-amine is a pyridine derivative characterized by methoxy groups at the 2- and 3-positions and an amine group at the 4-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The methoxy groups enhance electron density on the pyridine ring, influencing reactivity in electrophilic substitution and coordination chemistry. The amine group at the 4-position enables participation in hydrogen bonding and nucleophilic reactions, facilitating its use in synthesizing heterocyclic compounds and bioactive molecules .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2,3-dimethoxypyridin-4-amine

InChI

InChI=1S/C7H10N2O2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3,(H2,8,9)

InChI Key

KIEXDHKQOYSQJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1OC)N

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 2,3-Dimethoxypyridin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Compound Name Substituents Key Functional Groups Reference
This compound 2-OCH₃, 3-OCH₃, 4-NH₂ Methoxy, amine
4-Chloro-5-methoxypyridin-3-amine 4-Cl, 5-OCH₃, 3-NH₂ Chloro, methoxy, amine
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine 4-OCH₃, 3-C≡C-Si(CH₃)₃, 2-NH₂ Methoxy, silyl-protected alkyne, amine
N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine 4-NH-(4-OCH₃-C₆H₄), fused furan Aryl amine, fused heterocycle

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy groups in this compound increase electron density, contrasting with the electron-withdrawing chloro group in 4-Chloro-5-methoxypyridin-3-amine. This difference impacts reactivity in cross-coupling reactions and metal coordination .
  • Steric Effects : The bulky trimethylsilyl-ethynyl group in 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine reduces accessibility to the amine group compared to the less sterically hindered this compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) Rf Value (TLC) Reference
This compound Not reported Moderate in DMF, DMSO Not available
N-ethyl-N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine 87.6–88.7 High in CHCl₃, low in H₂O 0.30 (3:1 hexane/EtOAc)
N-(4-methoxyphenyl)-2,6-dimethyl-N-propylfuro[2,3-d]pyrimidin-4-amine 87.2–87.9 High in CHCl₃ 0.30 (3:1 hexane/EtOAc)

Key Observations :

  • Solubility Trends : Alkyl-substituted derivatives (e.g., compounds 12–15 in ) exhibit higher lipophilicity than this compound, which retains moderate polarity due to its methoxy and amine groups.
  • Thermal Stability : Fused heterocycles like N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine show higher melting points (>87°C) compared to simpler pyridines, likely due to increased molecular rigidity .

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